molecular formula C14H13BrMgO2 B14875577 3-(3-Methoxyphenoxymethyl)phenylmagnesium bromide

3-(3-Methoxyphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14875577
M. Wt: 317.46 g/mol
InChI Key: FMACAQASULUESL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(3-methoxyphenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors. The process involves careful control of temperature and reaction conditions to ensure high yield and purity. The compound is then typically stored in THF to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Nucleophilic Substitution: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides can be substituted.

    Electrophiles: Various electrophiles can be used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from nucleophilic substitution reactions.

    Coupled Products: Formed from coupling reactions with electrophiles.

Scientific Research Applications

3-(3-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to form complex organic molecules.

    Pharmaceutical Research: Helps in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other materials.

    Biological Studies: Assists in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The magnesium bromide acts as a leaving group, facilitating the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide
  • 2-Methoxyphenylmagnesium bromide

Uniqueness

3-(3-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its methoxyphenoxymethyl group offers unique steric and electronic properties, making it valuable in specific synthetic applications.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C14H13BrMgO2

Molecular Weight

317.46 g/mol

IUPAC Name

magnesium;1-methoxy-3-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C14H13O2.BrH.Mg/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FMACAQASULUESL-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.